N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a bicyclic heteroaromatic compound featuring a cycloheptathiophene core fused with a dioxine-carboxamide moiety. The molecule’s structural complexity arises from its fused seven-membered cycloheptathiophene ring, substituted with a cyano group at the 3-position, and a carboxamide linkage to a 5,6-dihydro-1,4-dioxine ring.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-8-11-10-4-2-1-3-5-13(10)21-15(11)17-14(18)12-9-19-6-7-20-12/h9H,1-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSVAXRCZQHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptathiophene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptathiophene ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using reagents such as sodium cyanide or potassium cyanide.
Formation of the Dioxine Carboxamide Moiety: This step involves the reaction of the intermediate compound with a dioxine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms with fewer double bonds or functional groups.
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
This analogue replaces the cycloheptathiophene core with a tetrahydronaphthalene-thiazole system. The thiazole ring introduces additional nitrogen and sulfur atoms, altering electronic properties. Its molecular formula (C₁₈H₁₈N₂O₃S) and reduced TPSA (compared to the target compound) suggest different solubility and bioavailability profiles. The absence of a cyano group may reduce electrophilicity at the thiophene ring .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
Substituting the dioxine ring with a nitrothiophene group increases molecular weight (347.4 g/mol) and polar surface area (155 Ų). The logP remains comparable (5), but the nitro group may introduce metabolic instability .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
This derivative incorporates a 2,4-dichlorophenoxymethyl-furan substituent, significantly increasing molecular weight (461.37 g/mol) and lipophilicity (logP = 6.3). The chlorine atoms enhance hydrophobic interactions but may raise toxicity concerns. The reduced TPSA (55.6 Ų) compared to the target compound suggests lower aqueous solubility .
Physicochemical and Computational Property Comparison
Research Findings and Implications
- Metabolic Stability: The nitro group in the nitrothiophene analogue may increase susceptibility to reductive metabolism, whereas the dichlorophenoxy derivative’s high logP (6.3) suggests prolonged half-life but possible hepatotoxicity .
Notes
- Structural data for these compounds may require refinement via SHELX programs due to their complex bicyclic frameworks .
- Experimental biological data (e.g., binding affinity, toxicity) are absent in the provided evidence; comparisons are based on computational and physicochemical properties.
- Synthesis routes for analogues suggest DMF and ether as common solvents, with NaH as a base for deprotonation .
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 449.6 g/mol
Structural Features
The compound contains several functional groups that contribute to its biological activity:
- Cyano Group : Known for its reactivity and potential in nucleophilic addition reactions.
- Dioxine Ring : Often associated with various biological activities, including anti-cancer properties.
- Tetrahydrothiophene Moiety : Provides a unique structural feature that may enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures exhibit anticancer activity. For instance, the presence of the dioxine ring has been linked to the inhibition of tumor growth in various cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| N-(3-cyanopentanoyl)-4-chlorobenzenesulfonamide | Analgesic properties | |
| 2-(4-chlorophenoxy)-N-(3-cyanopropanoyl)propanamide | Anticancer activity |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents suggests potential pathways for therapeutic use in inflammatory diseases.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations.
- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
-
Animal Models :
- In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor size compared to control groups.
- Behavioral assays indicated potential analgesic effects in models of chronic pain.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect pathways related to inflammation and apoptosis.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a cyclohepta[b]thiophene core fused with a 5,6-dihydro-1,4-dioxine ring. Key functional groups include:
- A cyano (-CN) group at the 3-position of the thiophene ring, enhancing electrophilic reactivity and hydrogen-bonding potential.
- A carboxamide (-CONH-) group linking the dioxine moiety, contributing to solubility and target-binding interactions.
- The dioxine ring introduces conformational rigidity and potential for π-π stacking. These features are critical for interactions with biological targets, such as enzymes or receptors, and influence synthetic pathways (e.g., nucleophilic substitution at the cyano group) .
Q. What are the standard protocols for synthesizing this compound and its analogs?
Synthesis typically involves:
- Multi-step coupling reactions : For example, amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and amino-substituted thiophene precursors under reflux conditions with catalysts like triethylamine or pyridine .
- Cyclization steps : Solvent choice (e.g., dichloromethane or DMF) and temperature control (20–80°C) are critical to minimize side reactions .
- Purification : Recrystallization from ethanol or isopropyl alcohol is commonly used to isolate high-purity products .
Q. Which analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- 1H/13C-NMR to confirm substituent positions and ring conformations .
- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Functional group variation : Replace the cyano group with other electron-withdrawing groups (e.g., nitro, carbonyl) to modulate electronic effects .
- Ring modifications : Introduce substituents to the dioxine or thiophene rings (e.g., methyl, methoxy) to alter steric and hydrophobic interactions .
- Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
- In silico docking : Use computational models (e.g., molecular dynamics) to predict binding affinities toward targets like kinases or GPCRs .
Q. What strategies can mitigate low yields during synthesis?
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile, THF) to improve reaction kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times and side products .
- Intermediate characterization : Monitor reaction progress via TLC or HPLC to isolate bottlenecks .
Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability to identify discrepancies between assays .
- Target engagement assays : Use techniques like SPR (surface plasmon resonance) to validate direct target interactions .
- Dose-response studies : Evaluate activity across multiple concentrations to rule out off-target effects .
Q. What are the stability considerations for long-term storage?
- Temperature : Store at -20°C in airtight containers to prevent degradation (avoid exposure to heat per safety guidelines) .
- Light sensitivity : Use amber vials to protect the dioxine ring from UV-induced oxidation .
- Moisture control : Add desiccants to prevent hydrolysis of the carboxamide group .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to predict optimal modifications .
- Molecular dynamics simulations : Analyze binding pocket flexibility to identify residues critical for selectivity .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
